4-methoxy-3-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide
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Overview
Description
4-methoxy-3-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H20N2O5S and its molecular weight is 376.43. The purity is usually 95%.
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Scientific Research Applications
Photodynamic Therapy Applications
One study highlights the synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These compounds exhibit high singlet oxygen quantum yields, making them potent photosensitizers for photodynamic therapy, particularly in cancer treatment. Their spectroscopic, photophysical, and photochemical properties in dimethyl sulfoxide demonstrate potential for Type II mechanisms in photodynamic therapy, emphasizing their importance in cancer treatment research (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Enzyme Inhibition
Another study focuses on the synthesis of new Schiff bases from sulfa drugs and their metal complexes, characterized for antimicrobial activity and carbonic anhydrase enzyme inhibition. These compounds were tested against various bacterial strains, showing significant antimicrobial activities. Furthermore, their carbonic anhydrase inhibition potential was explored, with some compounds exhibiting high potency, suggesting a promising avenue for developing new antimicrobial and enzyme inhibitor drugs (Alyar et al., 2018).
Anticancer Activity
Research into the microwave-assisted synthesis of benzenesulfonohydrazide and benzenesulfonamide cyclic imide hybrids has shown significant anticancer activity against various human cancer cell lines. This study demonstrates the potential of these compounds as therapeutic agents in cancer treatment, with specific compounds exhibiting good activity against ovarian and liver cancer cell lines (Kumar et al., 2015).
Nonlinear Optics and Material Science
Stilbazolium derivatives, synthesized as ionic salts with benzenesulfonates, have been studied for their applications in nonlinear optics. The successful growth of single crystals and their characterization indicate these compounds' potential for large nonlinear optical and electro-optical effects, essential for advancing material science and optical engineering (Yang et al., 2005).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that modulates the activity of these targets . This modulation can result in a variety of changes, depending on the specific target and the nature of the interaction .
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives, it is likely that this compound affects multiple pathways . The downstream effects of these pathway modulations would depend on the specific pathways involved and could potentially include a variety of cellular responses .
Pharmacokinetics
These properties would have a significant impact on the bioavailability of the compound, influencing how much of the compound is able to reach its targets and exert its effects .
Result of Action
Given the range of biological activities associated with indole derivatives, the effects could potentially include a variety of cellular responses, such as changes in cell signaling, gene expression, or cellular metabolism .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets and exerts its effects .
Properties
IUPAC Name |
4-methoxy-3-methyl-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-12-10-14(5-7-16(12)24-3)26(22,23)19-13-4-6-17-15(11-13)18(21)20(2)8-9-25-17/h4-7,10-11,19H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBWNQXQPXUUCLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCCN(C3=O)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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